C22H28F3NO4S
Description
The compound C₂₂H₂₈F₃NO₄S is a fluorinated organic molecule containing a sulfur atom, a nitro group (NO), and a trifluoromethyl (CF₃) substituent. Based on its molecular formula, it likely exhibits moderate lipophilicity due to the fluorine atoms and aromatic/heterocyclic backbone.
Properties
Molecular Formula |
C22H28F3NO4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1-adamantylsulfinylamino)-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C22H28F3NO4S/c1-3-30-19(27)21(28,22(23,24)25)17-4-5-18(13(2)6-17)26-31(29)20-10-14-7-15(11-20)9-16(8-14)12-20/h4-6,14-16,26,28H,3,7-12H2,1-2H3 |
InChI Key |
XDPHEJJSBATEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NS(=O)C23CC4CC(C2)CC(C4)C3)C)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The conditions vary depending on the desired reaction, with temperature ranges from -78°C to 150°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate: has numerous applications in scientific research, including:
Biology: Employed in studies of enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate group can form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2.1. Comparison with C₂₈H₂₈ClNO₄S (CAS 826-55-1)
- Molecular Weight: C₂₂H₂₈F₃NO₄S: ~459 g/mol (calculated). C₂₈H₂₈ClNO₄S: 509.5 g/mol (reported) . Implication: The lower molecular weight of C₂₂H₂₈F₃NO₄S may enhance bioavailability compared to its chlorinated analog.
- Substituent Effects: Fluorine vs. Chlorine: The CF₃ group in C₂₂H₂₈F₃NO₄S is smaller and more electronegative than the Cl in C₂₈H₂₈ClNO₄S. This difference could improve metabolic stability and alter binding affinity in biological systems.
2.2. Comparison with C₆H₅BBrClO₂ (CAS 1046861-20-4)
- Functional Groups: C₆H₅BBrClO₂ contains a boronic acid group, while C₂₂H₂₈F₃NO₄S lacks boron. Boronic acids are often used in Suzuki-Miyaura coupling reactions , but C₂₂H₂₈F₃NO₄S’s synthetic route remains undefined.
- Pharmacokinetic Properties: C₆H₅BBrClO₂ shows high GI absorption and BBB permeability , traits that C₂₂H₂₈F₃NO₄S may share due to its moderate size and fluorine content.
Hypothetical Property Analysis of C₂₂H₂₈F₃NO₄S
Using trends from similar compounds:
- Synthetic Accessibility : The absence of boron or heavy atoms (e.g., Br, Cl) might simplify synthesis relative to C₆H₅BBrClO₂, which requires palladium catalysts .
Biological Activity
The compound C22H28F3NO4S, also known as a fluorinated derivative of a sulfonamide, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a complex structure featuring:
- Carbon (C) : 22 atoms
- Hydrogen (H) : 28 atoms
- Fluorine (F) : 3 atoms
- Nitrogen (N) : 1 atom
- Oxygen (O) : 4 atoms
- Sulfur (S) : 1 atom
This unique composition contributes to its distinctive pharmacological properties, particularly in terms of solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues.
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy is believed to arise from its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
Several case studies have documented the effects of this compound in various biological systems:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial activity.
-
In Vivo Studies :
- In animal models, this compound demonstrated anti-inflammatory effects by reducing edema in paw models induced by carrageenan. The reduction was statistically significant compared to control groups.
-
Toxicological Assessments :
- Toxicity studies conducted on rodents revealed that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.
Research Findings
Recent findings from various studies highlight the potential applications of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Effective against multiple bacterial strains; IC50 values ranged from 5 to 15 µg/mL. |
| In Vivo Studies | Significant reduction in inflammation markers; improved recovery in treated subjects. |
| Toxicology Reports | No observable toxicity at recommended doses; safe for further clinical trials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
